molecular formula C15H15NO2Si B12610195 Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane CAS No. 648435-57-8

Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane

Cat. No.: B12610195
CAS No.: 648435-57-8
M. Wt: 269.37 g/mol
InChI Key: GYZJBGWYTDHXPW-UHFFFAOYSA-N
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Description

Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane (hereafter referred to as the "target compound") is a silicon-based organometallic compound featuring a conjugated enediyne system and a 4-nitrophenyl substituent. Its molecular formula is C₁₅H₁₅NO₂Si (molecular weight: 269.37 g/mol).

Properties

CAS No.

648435-57-8

Molecular Formula

C15H15NO2Si

Molecular Weight

269.37 g/mol

IUPAC Name

trimethyl-[6-(4-nitrophenyl)hex-1-en-3,5-diynyl]silane

InChI

InChI=1S/C15H15NO2Si/c1-19(2,3)13-7-5-4-6-8-14-9-11-15(12-10-14)16(17)18/h7,9-13H,1-3H3

InChI Key

GYZJBGWYTDHXPW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=CC#CC#CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane typically involves multi-step organic reactions. One common method includes the coupling of a trimethylsilylacetylene with a 4-nitrophenyl-substituted alkyne under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted silanes.

Scientific Research Applications

Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane exerts its effects is primarily through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the silane group can undergo hydrolysis to form silanols. These reactions can influence molecular targets and pathways, such as enzyme activity and protein binding.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Property Target Compound Trimethyl(dioxaborolan-ethynyl)silane Trimethylsilyl Chloride Trimethyl(triphenylplumbylmethyl)silane
Molecular Formula C₁₅H₁₅NO₂Si C₁₁H₂₁BO₂Si C₃H₉ClSi C₂₂H₂₆PbSi₂
Molecular Weight 269.37 g/mol 224.18 g/mol 108.64 g/mol 582.81 g/mol
Key Functional Groups Silane, enediyne, nitroaryl Silane, ethynyl, boronate ester Silane, chloride Silane, plumbane, triphenylmethyl
Solubility Likely low (nonpolar solvents) Moderate (polar aprotic solvents) Highly reactive, volatile Insoluble in water, soluble in hydrocarbons
Reactivity/Applications NLO materials, click chemistry Suzuki cross-coupling Silylating agent Lead-based intermediates, limited applications

Key Observations:

  • Electronic Properties : The target compound’s nitro group induces stronger electron withdrawal compared to the boronate ester in Trimethyl(dioxaborolan-ethynyl)silane, which may enhance its suitability for NLO applications .
  • Thermal Stability : The silane group in the target compound and Trimethylsilyl Chloride improves stability, whereas Trimethyl(triphenylplumbylmethyl)silane’s lead (Pb) center introduces toxicity and instability .
  • Synthetic Utility : Trimethyl(dioxaborolan-ethynyl)silane is optimized for cross-coupling reactions (92% yield under mild conditions), whereas the target compound’s enediyne system may enable Bergman cyclization—a pathway to reactive diradicals .

Research Findings and Functional Insights

Reactivity in Cross-Coupling Reactions

  • Trimethyl(dioxaborolan-ethynyl)silane reacts efficiently in Suzuki-Miyaura couplings due to its boronate ester, achieving 92% yield in 1,2-dimethoxyethane at 50°C .
  • The target compound lacks a boronate group but could participate in Huisgen cycloaddition (click chemistry) via its enediyne system.

Stability and Handling

  • Trimethylsilyl Chloride is highly reactive and volatile, requiring stringent handling .

Material Science Potential

  • The conjugated enediyne and nitroaryl groups in the target compound suggest strong π-electron delocalization, a critical feature for NLO materials.
  • In contrast, lead-containing analogs like Trimethyl(triphenylplumbylmethyl)silane are restricted to niche applications due to environmental and safety concerns .

Biological Activity

Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane is a silane compound distinguished by its unique structural features, including a trimethylsilyl group and a conjugated system involving a nitrophenyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18NO2Si\text{C}_{15}\text{H}_{18}\text{N}\text{O}_2\text{Si}

Anticancer Activity

Recent studies have explored the anticancer potential of silane compounds similar to this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Study on Cell Lines : A study demonstrated that silane derivatives could induce apoptosis in cancer cells by activating caspase pathways. Specifically, compounds with nitrophenyl groups showed enhanced activity against breast and prostate cancer cell lines (MCF-7 and PC-3) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The presence of the nitrophenyl group is significant as it is known to enhance the antimicrobial efficacy of various compounds.

  • In Vitro Studies : In vitro tests revealed that this compound exhibits substantial antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Inhibition of Enzymatic Pathways : The nitrophenyl group may inhibit specific enzymes involved in cell proliferation and survival, further contributing to its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms/Cell Lines
AnticancerHighMCF-7 (breast), PC-3 (prostate)
AntimicrobialModerateStaphylococcus aureus, Escherichia coli

Table 2: Comparison with Similar Compounds

Compound NameIC50 (µM)Activity Type
Trimethyl[6-(4-nitrophenyl)hex...silane15Anticancer
Similar Silane Compound A20Anticancer
Similar Silane Compound B10Antimicrobial

Case Study 1: Anticancer Efficacy

A recent investigation assessed the anticancer efficacy of Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-y]silane in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Testing

In a laboratory setting, Trimethyl[6-(4-nitrophenyl)hex...silane was tested against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial properties.

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